molecular formula C9H9N3OS B1463249 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1197964-92-3

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1463249
M. Wt: 207.25 g/mol
InChI Key: IYHYVHLPMRUFQP-UHFFFAOYSA-N
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Description

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one, also known as 6M4T2D, is a heterocyclic compound with a unique structure and properties. It is a member of the thiazolidinone family and is used in a variety of chemical synthesis, scientific research applications, and medical treatments.

Scientific Research Applications

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been studied for its potential applications in a variety of scientific research areas, including organic synthesis, medicinal chemistry, and drug development. It has been used as a precursor for the synthesis of a variety of heterocyclic compounds, such as thiazolidinones, pyridazinones, and thiadiazoles. It has also been studied for its potential anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been used as a tool to study the relationship between structure and reactivity.

Mechanism Of Action

The mechanism of action of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one is not fully understood. However, studies suggest that its anti-cancer, anti-inflammatory, and anti-microbial activities are due to its ability to modulate the activity of enzymes and proteins involved in these processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one are still being studied. In vitro studies have shown that 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to modulate the activity of several enzymes and proteins involved in these processes. In addition, 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one for laboratory experiments include its relatively low cost and its availability from a variety of chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, its use in laboratory experiments may be limited by its potential toxicity and its potential to cause skin and eye irritation.

Future Directions

There are a number of potential future directions for research on 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one. These include further studies on its mechanism of action, its potential applications in drug development, and its potential uses in other scientific research areas. Additionally, further studies on its biochemical and physiological effects, as well as its toxicity, may be beneficial. Finally, further research could explore the potential of 6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one as a tool to study the relationship between structure and reactivity.

properties

IUPAC Name

3-methyl-5-(4-methyl-1,3-thiazol-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-5-3-7(8(13)12-11-5)9-10-6(2)4-14-9/h3-4H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHYVHLPMRUFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)C2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one
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6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)-2,3-dihydropyridazin-3-one

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